molecular formula C88H144N20O19S2 B12380525 Des(8-14)brevinin-1PMa

Des(8-14)brevinin-1PMa

Cat. No.: B12380525
M. Wt: 1850.3 g/mol
InChI Key: SFGOWXYNRVWXBO-QROARLSZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Des(8-14)brevinin-1PMa is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of amino acids is assembled step-by-step on a solid support, with each amino acid being added in a specific order. The peptide is then cleaved from the solid support and purified .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

Des(8-14)brevinin-1PMa primarily undergoes oxidation and reduction reactions. The disulfide bridge between cysteine residues can be reduced to form free thiols, and subsequently oxidized to reform the disulfide bridge .

Common Reagents and Conditions

Common reagents used in these reactions include dithiothreitol (DTT) for reduction and hydrogen peroxide (H2O2) for oxidation. The reactions are typically carried out in aqueous buffers at physiological pH .

Major Products Formed

The major products formed from these reactions are the reduced and oxidized forms of this compound, which differ in the presence or absence of the disulfide bridge .

Comparison with Similar Compounds

Properties

Molecular Formula

C88H144N20O19S2

Molecular Weight

1850.3 g/mol

IUPAC Name

(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-7,10-bis(4-aminobutyl)-16-[(2S)-butan-2-yl]-13-(hydroxymethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid

InChI

InChI=1S/C88H144N20O19S2/c1-13-51(8)70(107-80(118)62(41-49(4)5)99-83(121)68-36-28-40-108(68)87(125)64(42-50(6)7)101-75(113)58(92)43-56-29-18-16-19-30-56)84(122)95-54(11)73(111)93-45-69(110)96-59(33-22-25-37-89)78(116)106-72(53(10)15-3)85(123)100-63(44-57-31-20-17-21-32-57)79(117)103-66-47-128-129-48-67(88(126)127)104-77(115)61(35-24-27-39-91)97-76(114)60(34-23-26-38-90)98-81(119)65(46-109)102-86(124)71(52(9)14-2)105-74(112)55(12)94-82(66)120/h16-21,29-32,49-55,58-68,70-72,109H,13-15,22-28,33-48,89-92H2,1-12H3,(H,93,111)(H,94,120)(H,95,122)(H,96,110)(H,97,114)(H,98,119)(H,99,121)(H,100,123)(H,101,113)(H,102,124)(H,103,117)(H,104,115)(H,105,112)(H,106,116)(H,107,118)(H,126,127)/t51-,52-,53-,54-,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,70-,71-,72-/m0/s1

InChI Key

SFGOWXYNRVWXBO-QROARLSZSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N)C(=O)O)CCCCN)CCCCN)CO

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N)C(=O)O)CCCCN)CCCCN)CO

Origin of Product

United States

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